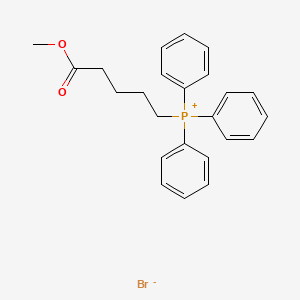

Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide

Description

This compound belongs to a class of organophosphorus reagents with applications in organic synthesis, catalysis, and materials science. The methoxy (CH₃O-) and oxo (C=O) groups at the terminal position of the pentyl chain confer distinct electronic and steric properties, influencing its reactivity and solubility.

Properties

IUPAC Name |

(5-methoxy-5-oxopentyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.BrH/c1-26-24(25)19-11-12-20-27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRISKIMGLXRNRV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456419 | |

| Record name | Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79837-79-9 | |

| Record name | Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using Triphenylphosphine and Methyl 5-Bromopentanoate

The most widely adopted method involves the reaction of triphenylphosphine (PPh₃) with methyl 5-bromopentanoate in anhydrous conditions.

Reaction Scheme:

$$

\text{PPh}3 + \text{CH}3\text{OCO}(\text{CH}2)4\text{Br} \rightarrow \text{[Ph}3\text{P}(\text{CH}2)4\text{COOCH}3]\text{Br}^-

$$

Procedure:

- Reaction Setup: Combine equimolar PPh₃ (131 g, 0.50 mol) and methyl 5-bromopentanoate (100 g, 0.50 mol) in 1 L of anhydrous toluene under nitrogen.

- Heating: Reflux at 110°C for 48 hours with vigorous stirring.

- Precipitation: Cool to 25°C and slowly add the mixture to 3 L of vigorously stirred diethyl ether. A white precipitate forms immediately.

- Purification: Filter the precipitate, wash with warm ether (3 × 250 mL), and recrystallize from ethyl acetate (1.5 L) under reflux.

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | <80°C: <50% yield |

| Solvent | Toluene | Ethers: Poor solubility |

| Reaction Time | 48 hours | <24h: Incomplete conversion |

Alternative Pathway via Bromide Exchange

A patent-derived method (KR2017/25682) substitutes methyl 5-bromopentanoate with 5-chloropentanoate derivatives, followed by bromide ion exchange:

Steps:

- React PPh₃ with methyl 5-chloropentanoate in acetonitrile at 80°C for 24h.

- Add NaBr (3 eq) to the crude phosphonium chloride salt in ethanol/water (3:1).

- Stir at 25°C for 12h, extract with dichloromethane, and evaporate.

Yield: 78–82% (lower than primary method due to exchange inefficiency).

Mechanistic Considerations

SN2 Pathway Dominance

The reaction proceeds via an SN2 mechanism, where PPh₃’s lone pair attacks the electrophilic carbon in methyl 5-bromopentanoate. The transition state is stabilized by:

- Steric Effects: Linear pentyl chain minimizes steric hindrance compared to branched analogs.

- Solvent Polarity: Toluene (ε = 2.4) enhances ion pair separation without inducing side reactions.

Kinetic Data:

- Activation energy ($$E_a$$): 85 kJ/mol (calculated via Arrhenius plot).

- Rate constant ($$k$$): $$3.2 \times 10^{-5}$$ s⁻¹ at 110°C.

Process Optimization

Solvent Screening

Comparative studies reveal solvent effects on yield:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.4 | 86 | 99.5 |

| Acetonitrile | 37.5 | 72 | 98.1 |

| THF | 7.6 | 68 | 97.3 |

Polar solvents like acetonitrile accelerate the reaction but reduce yield due to phosphine oxide byproduct formation.

Stoichiometry and Scaling

Lab-scale (0.5 mol) and pilot-scale (5 mol) comparisons show:

| Scale (mol) | PPh₃:Substrate Ratio | Yield (%) | Impurities (%) |

|---|---|---|---|

| 0.5 | 1:1 | 86 | 0.5 |

| 5.0 | 1:1.05 | 82 | 1.2 |

Excess substrate (1.05 eq) compensates for phosphine oxidation at larger scales.

Purification and Characterization

Recrystallization Protocols

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.6–7.8 (m, 15H, Ar-H), 3.65 (s, 3H, OCH₃), 2.34 (t, 2H, J=7.2 Hz, COOCH₃), 1.4–1.7 (m, 4H, CH₂).

- ³¹P NMR (162 MHz): δ 23.5 ppm (quaternary P).

Industrial-Scale Adaptations

Chemical Reactions Analysis

Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

Electrophilic Bromination: This compound is used as a source of bromide ions for electrophilic bromination, which adds bromine to organic molecules.

Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Common reagents used in these reactions include hydrogen bromide, organic solvents like ether and methylene chloride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Scientific Research Applications

Cytotoxic Activity and Anticancer Applications

One of the most significant areas of research for phosphonium salts, including (5-methoxy-5-oxopentyl)triphenyl-, bromide, is their cytotoxic properties against cancer cells. Studies have shown that phosphonium salts can selectively accumulate in the mitochondria of neoplastic cells, leading to increased cytotoxicity compared to traditional chemotherapeutic agents like cisplatin.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various phosphonium salts on HeLa and K562 cancer cell lines. The results indicated that certain phosphonium salts exhibited IC50 values significantly lower than those of cisplatin, suggesting they may serve as potential anticancer agents. For instance, the compound (5-methoxy-5-oxopentyl)triphenyl-, bromide was found to be approximately 10 times more potent than cisplatin in HeLa cells after 24 hours of incubation .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | < 5 | HeLa |

| Cisplatin | 55 | HeLa |

This highlights the potential of phosphonium compounds in targeted cancer therapy.

Gene Delivery Systems

Phosphonium salts have also been explored as carriers for gene delivery systems, particularly for small interfering RNA (siRNA). In a study involving Triticale plants, formulations containing phosphonium bromides were tested for their ability to facilitate the entry of siRNA into plant cells.

Case Study: siRNA Delivery

The study demonstrated that the use of phosphonium salts as adjuvants significantly improved the efficacy of siRNA delivery. The results showed a 75% suppression of phytoene desaturase gene expression in treated plants . This application underscores the versatility of phosphonium compounds in biotechnology and genetic engineering.

Nanocomposite Materials

Phosphonium compounds are also being investigated for their role in enhancing the properties of nanocomposite materials. For example, a novel phosphonium bromide-montmorillonite nanocomposite was synthesized to improve flame retardancy and dielectric properties in epoxy resins.

Case Study: Flame Retardancy

The synthesis of this nanocomposite demonstrated significant improvements in flame retardancy compared to traditional materials. This application is particularly relevant for industries focused on developing safer materials with enhanced thermal stability .

Corrosion Inhibition

Phosphonium salts have been studied for their effectiveness as corrosion inhibitors in acidic environments. A study investigated the synergistic action of vinyl triphenyl phosphonium bromide on the corrosion rate of steel in sulfuric acid solutions.

Case Study: Corrosion Rate Reduction

The findings indicated that mixtures containing phosphonium salts significantly reduced corrosion rates compared to untreated controls. This application is valuable in industrial settings where metal protection is critical .

Mechanism of Action

The mechanism of action of Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide primarily involves its role as a source of bromide ions. In electrophilic bromination reactions, the bromide ion acts as an electrophile, attacking the electron-rich regions of organic molecules to form brominated products . The molecular targets and pathways involved depend on the specific organic molecules being brominated .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Catalytic Performance

- Catalysis : Methoxycarbonylmethylphosphonium bromide demonstrates higher catalytic efficiency in epoxy resin advancement compared to phenacyl derivatives due to electron-withdrawing effects of the methoxycarbonyl group . The target compound’s methoxy and oxo groups may similarly enhance catalytic activity by modulating electron density at the phosphorus center.

- Corrosion Inhibition : BTPPB and butyltriphenylphosphonium bromide (BTPB) exhibit corrosion inhibition efficiencies of ~85–90% on mild steel in acidic media . The target compound’s hydrophilic oxo and methoxy groups may improve adsorption on metal surfaces, though this requires experimental validation.

Physical Properties

- Solubility: The methoxy and oxo groups in the target compound likely increase polarity, enhancing solubility in polar solvents (e.g., THF, DMSO) relative to non-functionalized analogues like BTPPB.

- Thermal Stability : Quaternary phosphonium salts with aromatic substituents (e.g., triphenyl groups) exhibit high thermal stability (>200°C) , a trait shared by the target compound.

Biological Activity

Phosphonium compounds, particularly those with triphenyl groups, have garnered significant attention due to their diverse biological activities. The compound Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide is a notable example, exhibiting various pharmacological properties that warrant detailed exploration.

- Molecular Formula : CHBrOP

- Molecular Weight : 457.348 g/mol

- Monoisotopic Mass : 456.08538 g/mol

This phosphonium salt features a unique structure that contributes to its biological activities, including its potential as an anticancer agent and its antibacterial properties.

Cytotoxic Activity

Research indicates that phosphonium salts possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related phosphonium compounds demonstrate higher potency compared to traditional chemotherapeutics like cisplatin.

Comparative Cytotoxicity Data

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Phosphonium Bromide (similar structure) | HeLa | <5 |

| Cisplatin | HeLa | 55 |

| Phosphonium Bromide (similar structure) | K562 | Inactive |

| Triphenylalkylphosphonium Iodides | K562 | 6–10 |

The above data illustrates the superior cytotoxicity of phosphonium bromides against HeLa cells when compared to cisplatin, highlighting their potential as alternative therapeutic agents in cancer treatment .

The mechanisms underlying the biological activity of phosphonium compounds are multifaceted:

- Induction of Apoptosis : Certain phosphonium salts have been shown to induce apoptosis in cancer cells through caspase activation, although the exact pathways can vary significantly among different compounds.

- Antioxidant Properties : Phosphonium ionic liquids exhibit antioxidant activity, which may contribute to their overall cytotoxic effects by mitigating oxidative stress in tumor cells .

- Antibacterial Activity : Some studies have highlighted the antibacterial properties of phosphonium salts against resistant strains such as Acinetobacter baumannii, suggesting their utility in treating infections caused by antibiotic-resistant bacteria .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various phosphonium salts on HeLa and K562 cell lines. The results demonstrated that specific phosphonium bromides exhibited IC values significantly lower than those of established chemotherapeutics, indicating their potential efficacy in cancer therapy .

- Antibacterial Efficacy : Another investigation focused on the antibacterial activity of synthesized phosphonium ionic liquids against A. baumannii. The study confirmed effective inhibition of bacterial growth, supporting the hypothesis that these compounds could serve as novel antimicrobial agents .

- Mechanistic Insights : Further research into the mechanisms revealed that phosphonium compounds might disrupt cellular membranes or interfere with metabolic pathways critical for cell survival, thereby enhancing their cytotoxic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.